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Compound of Interest

Compound Name: PROTAC Sirt2 Degrader-1

Cat. No.: B610851 Get Quote

In-Depth Technical Guide: PROTAC Sirt2
Degrader-1
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and

biological activity of PROTAC Sirt2 Degrader-1, a potent and selective degrader of Sirtuin 2

(Sirt2). The information is compiled from the primary literature to support research and

development efforts in targeted protein degradation and epigenetic modulation.

Core Concepts and Mechanism of Action
PROTAC Sirt2 Degrader-1 is a heterobifunctional molecule designed to induce the

degradation of Sirt2, a NAD+-dependent lysine deacetylase implicated in various cellular

processes and diseases. It operates on the principles of Proteolysis Targeting Chimeras

(PROTACs), which bring a target protein and an E3 ubiquitin ligase into close proximity, leading

to the ubiquitination and subsequent proteasomal degradation of the target protein.

This specific degrader is composed of three key components:

A Sirt2-binding moiety: A derivative of the Sirtuin Rearranging Ligands (SirReals), which

provides high potency and selectivity for Sirt2.
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An E3 ligase-recruiting ligand: A thalidomide analog that binds to the Cereblon (CRBN) E3

ubiquitin ligase.

A linker: A chemical scaffold that connects the Sirt2-binding and E3 ligase-recruiting

moieties, optimized for the formation of a stable ternary complex between Sirt2 and CRBN.

The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase

complex to Sirt2, marking it for degradation by the 26S proteasome.

Chemical Properties and Synthesis
PROTAC Sirt2 Degrader-1 is synthesized through a convergent route, culminating in a

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This versatile

strategy allows for the modular assembly of the final compound from its constituent parts.

Chemical Data
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Property Value Reference

CAS Number 2098487-75-1

Molecular Formula C40H40N10O8S2

Molecular Weight 852.94 g/mol

Appearance Solid Powder

Solubility Soluble in DMSO

1H NMR (400 MHz, DMSO-d6)

δ 11.05 (s, 1H), 9.29 (s, 1H),

8.16 (s, 1H), 7.82 (d, J = 8.6

Hz, 1H), 7.69 (d, J = 7.3 Hz,

1H), 7.55 (t, J = 7.8 Hz, 1H),

7.47 (d, J = 8.5 Hz, 1H), 7.29 –

7.21 (m, 2H), 7.18 (s, 1H), 7.01

(d, J = 7.6 Hz, 1H), 6.88 (s,

1H), 6.84 (d, J = 8.1 Hz, 1H),

5.12 (dd, J = 12.8, 5.2 Hz, 1H),

5.06 (s, 2H), 4.41 (t, J = 6.9

Hz, 2H), 4.31 (s, 2H), 4.02 (s,

2H), 3.29 – 3.21 (m, 2H), 2.95

– 2.85 (m, 1H), 2.65 – 2.54 (m,

1H), 2.36 (s, 6H), 2.08 – 1.99

(m, 1H), 1.83 – 1.73 (m, 4H).

(Primary Literature)

HRMS (ESI)

m/z: [M + H]+ Calcd for

C40H41N10O8S2 853.2545;

Found 853.2542.

(Primary Literature)

Synthesis Protocol
The synthesis of PROTAC Sirt2 Degrader-1 involves the preparation of two key intermediates:

an alkynylated SirReal derivative and an azido-functionalized thalidomide linker, which are then

coupled via a CuAAC reaction.

Step 1: Synthesis of the Alkynylated Sirt2 Ligand (A SirReal derivative)
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The synthesis starts from commercially available materials and involves multiple steps to

construct the aminothiazole core and introduce the propargyl ether moiety. The detailed

multi-step synthesis of the alkynylated SirReal is described in the primary literature.

Step 2: Synthesis of the Azido-Thalidomide Linker

This component is synthesized from a suitable thalidomide precursor, which is functionalized

with a linker containing a terminal azide group. The specific steps are detailed in the

supporting information of the parent publication.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactants: Alkynylated Sirt2 Ligand (1 equivalent), Azido-Thalidomide Linker (1 equivalent).

Catalyst: Copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2

equivalents).

Solvent: A mixture of dichloromethane (DCM) and water.

Procedure: The alkynylated Sirt2 ligand and the azido-thalidomide linker are dissolved in

DCM. An aqueous solution of the copper catalyst and sodium ascorbate is added, and the

biphasic mixture is stirred vigorously at room temperature until the reaction is complete

(monitored by TLC or LC-MS).

Work-up and Purification: The reaction mixture is diluted with water and extracted with DCM.

The combined organic layers are washed with brine, dried over sodium sulfate, and

concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to yield PROTAC Sirt2 Degrader-1.

Biological Activity and Performance
PROTAC Sirt2 Degrader-1 has been shown to be a potent and selective degrader of Sirt2 in

cellular assays.

In Vitro Activity
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Parameter Value Cell Line Comments Reference

Sirt2 IC50 0.25 µM N/A

Highly potent

inhibition of Sirt2

deacetylase

activity.

Sirt1 IC50 > 100 µM N/A

Demonstrates

high selectivity

over Sirt1.

Sirt3 IC50 > 100 µM N/A

Demonstrates

high selectivity

over Sirt3.

Cellular Degradation Profile
Parameter Value Cell Line

Incubation
Time

Comments Reference

Sirt2

Degradation

Effective at

10 µM
HeLa 1-6 hours

Induces

significant

degradation

of Sirt2.

Sirt1 Levels No effect HeLa 1-6 hours

Does not

affect Sirt1

protein levels,

confirming

selectivity.

Experimental Protocols
Cell Culture

Cell Line: HeLa (human cervical cancer cells).

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal

bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Sirt2 Degradation
Cell Treatment: HeLa cells are seeded in 6-well plates and allowed to adhere overnight. The

cells are then treated with PROTAC Sirt2 Degrader-1 at the desired concentrations (e.g., 10

µM) or vehicle control (DMSO) for the indicated times (e.g., 1-6 hours).

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)

and lysed in RIPA buffer containing a protease inhibitor cocktail.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

protein assay kit.

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by

SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride

(PVDF) membrane.

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with

Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated

overnight at 4°C with primary antibodies against Sirt2 and a loading control (e.g., GAPDH or

α-tubulin). After washing with TBST, the membrane is incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Visualizations
Signaling Pathway
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Caption: Mechanism of Sirt2 degradation by PROTAC Sirt2 Degrader-1.

Experimental Workflow
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Caption: Experimental workflow for the synthesis and evaluation of PROTAC Sirt2 Degrader-
1.
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To cite this document: BenchChem. [PROTAC Sirt2 Degrader-1 synthesis and chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610851#protac-sirt2-degrader-1-synthesis-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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